![molecular formula C18H20N6O3 B2501709 N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide CAS No. 1170417-32-9](/img/structure/B2501709.png)
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide is a complex organic compound notable for its unique structural features, including a benzodiazole moiety and a pyrazole derivative. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N5O2, with a molecular weight of approximately 341.4 g/mol. The compound's structure suggests various functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H21N5O2 |
Molecular Weight | 341.4 g/mol |
Key Functional Groups | Benzodiazole, Pyrazole, Morpholine |
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:
1. Anticancer Activity
Compounds with similar structures have been reported to inhibit tubulin polymerization, which is crucial for cancer cell division. The presence of the pyrazole ring in this compound suggests potential as an anticancer agent by disrupting microtubule formation.
2. Anti-inflammatory Properties
Research on related benzodiazole derivatives has shown anti-inflammatory effects, which may be attributed to their ability to modulate inflammatory pathways and cytokine production. This compound's dual heterocyclic framework could enhance its efficacy compared to simpler compounds.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the morpholine ring may participate in nucleophilic substitution reactions, enhancing its interaction with biological targets.
Case Studies
A review of literature reveals several studies that explore the biological activity of compounds related to this compound:
Study 1: Inhibition of Tubulin Polymerization
A study demonstrated that pyrazole derivatives inhibit tubulin polymerization effectively. The IC50 values for these compounds ranged from 0.018 μM to 0.052 μM, indicating strong potential for anticancer applications .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of benzodiazole derivatives, reporting significant reductions in pro-inflammatory cytokines in vitro . This suggests a promising avenue for therapeutic development against inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Preliminary studies indicate that N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide exhibits significant biological activity, particularly in the realms of anti-inflammatory and anticancer properties. Compounds with similar structures have been reported to inhibit tubulin polymerization, suggesting potential applications in cancer treatment.
Potential Therapeutic Applications
- Anticancer Activity : The compound's structural similarities to known anticancer agents position it as a candidate for further development in oncology. Its ability to target tubulin could lead to effective therapies against various cancers.
- Anti-inflammatory Properties : Given the structural characteristics that promote interaction with inflammatory pathways, this compound may serve as an anti-inflammatory agent, warranting further exploration in inflammatory disease models.
- Drug Development : The unique dual heterocyclic framework may enhance bioactivity compared to simpler compounds, making it a promising lead compound for drug development aimed at various diseases.
Interaction Studies
Investigations into the binding affinity of this compound with biological targets are crucial for understanding its mechanisms of action. Techniques such as surface plasmon resonance or isothermal titration calorimetry can quantify these interactions, providing insights into its pharmacological profile.
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-12-10-15(17(26)23-6-8-27-9-7-23)22-24(12)11-16(25)21-18-19-13-4-2-3-5-14(13)20-18/h2-5,10H,6-9,11H2,1H3,(H2,19,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLPZPXSQZVJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC3=CC=CC=C3N2)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.